1,2-Diethoxy-3-fluorobenzene

Physical Organic Chemistry Process Development Material Handling

1,2-Diethoxy-3-fluorobenzene (C₁₀H₁₃FO₂, MW 184.21) is a fluorinated aromatic ether classified as a fluoro building block for organic synthesis. Its structure features a 1,2-diethoxybenzene core with a fluorine atom at the 3-position, creating a unique electronic and steric environment.

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
CAS No. 226555-35-7
Cat. No. B1604109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diethoxy-3-fluorobenzene
CAS226555-35-7
Molecular FormulaC10H13FO2
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)F)OCC
InChIInChI=1S/C10H13FO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3
InChIKeyCDXFDHFMNGZBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diethoxy-3-fluorobenzene (CAS 226555-35-7) Procurement and Structural Overview for Pharmaceutical and Materials Research


1,2-Diethoxy-3-fluorobenzene (C₁₀H₁₃FO₂, MW 184.21) is a fluorinated aromatic ether classified as a fluoro building block for organic synthesis . Its structure features a 1,2-diethoxybenzene core with a fluorine atom at the 3-position, creating a unique electronic and steric environment . The compound is commercially available as a colorless liquid in purities ranging from 95% to ≥98% , and is primarily utilized as a key intermediate in pharmaceutical process development and as an electron-donating component in catalyst systems [1][2].

Why In-Class Fluoro Aromatic Ethers Cannot Simply Be Interchanged with 1,2-Diethoxy-3-fluorobenzene


Within the class of fluoro aromatic ethers, subtle variations in substitution pattern profoundly alter reactivity and physical properties, rendering simple generic substitution unreliable. For example, the non-fluorinated analog 1,2-diethoxybenzene is a solid at room temperature (mp 43–45°C) [1], whereas 1,2-diethoxy-3-fluorobenzene is a liquid, indicating a significant change in intermolecular forces and processing behavior due to fluorine incorporation. Furthermore, the specific ortho-relationship between the fluorine and the adjacent ethoxy groups in the 1,2,3-substitution pattern dictates its unique utility in regioselective subsequent functionalizations [2] and its patented role as a specific electron donor in Ziegler-Natta catalyst systems [3]. These factors underscore that procurement decisions must be based on precise structural identity rather than class-level assumptions.

Quantitative Differentiation of 1,2-Diethoxy-3-fluorobenzene Against Closest Analogs


Physicochemical Divergence from Non-Fluorinated Analog: Melting Point and Processing Form

The presence of the fluorine atom at the 3-position fundamentally alters the physical state of the compound compared to its non-fluorinated counterpart. 1,2-Diethoxybenzene (CAS 2050-46-6) is a solid at standard ambient temperature, with a reported melting point of 43–45°C [1]. In contrast, 1,2-diethoxy-3-fluorobenzene is consistently described and supplied as a liquid . This difference in phase directly impacts material handling, solvent compatibility, and formulation processes.

Physical Organic Chemistry Process Development Material Handling

Validated High-Yield Scalable Synthesis via Fries Rearrangement

A scalable, industrially feasible synthesis of 1,2-diethoxy-3-fluorobenzene has been demonstrated via a Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate performed on a kilogram scale [1]. This specific methodology yields the target compound as a distinct isomer in high yields, enabling reliable sourcing for larger research programs and pilot plant studies. The publication does not provide a specific numerical yield, but the term 'high yields' in the context of a kg-scale operation indicates a robust and efficient process.

Process Chemistry Fluorine Chemistry Scalable Synthesis

Pharmaceutical Intermediate Utility in Proprietary Drug Synthesis Routes

1,2-Diethoxy-3-fluorobenzene (XIII) is a defined, structurally critical intermediate in the patented synthesis of a specific isoindole derivative drug candidate (see Eisai patents EP1391451, US7244730) [1][2]. In this route, the compound undergoes regioselective bromination at the 4- and 5-positions, followed by cyanation to construct a phthalonitrile fragment. The precise 1,2,3-substitution pattern is essential for the correct regiochemistry of this functionalization, and no other isomer could substitute in this specific patented sequence.

Medicinal Chemistry Process Chemistry Drug Substance Intermediate

Specific Electron-Donor Function in Polyolefin Catalyst Systems

1,2-Diethoxy-3-fluorobenzene is explicitly claimed and exemplified as an internal or external electron donor in Ziegler-Natta catalyst compositions for olefin polymerization [1]. The patent specification (JPH11263742A) lists this compound among preferred embodiments due to its specific alkoxy-substituted aromatic structure, which is designed to improve catalyst activity and polymer stereoselectivity. This application is distinct from its role as a synthetic intermediate and highlights a functional, materials-focused differentiation.

Catalysis Polymer Chemistry Organometallic Chemistry

Commercially Available Purities and Storage Requirements

Commercial suppliers offer 1,2-diethoxy-3-fluorobenzene in a range of purities, typically 95% or NLT 98% . This range allows users to balance cost against purity requirements for different applications. Storage conditions are specified as 2–8°C [1] or sealed, dry at room temperature , which are typical for liquid fluoroaromatics. The absence of unusual storage constraints simplifies inventory management.

Quality Control Material Specification Procurement

Best Research and Industrial Application Scenarios for 1,2-Diethoxy-3-fluorobenzene (CAS 226555-35-7)


Pharmaceutical Process R&D: Constructing Phthalonitrile Fragments for Isoindole-Derived APIs

Research groups developing synthetic routes for isoindole-based active pharmaceutical ingredients (APIs) should procure 1,2-diethoxy-3-fluorobenzene as a critical, regiochemically defined starting material. Its specific substitution pattern enables the controlled dibromination and subsequent cyanation to form the 4,5-diethoxy-3-fluorophthalonitrile core, a key intermediate in the patented synthesis of certain 2-iminopyrrolidine derivatives [1][2]. Using an isomer such as 1,2-diethoxy-4-fluorobenzene would yield an entirely different substitution pattern, disrupting the synthetic sequence.

Polyolefin Catalyst Development: Tuning Electron Donor Properties

Researchers developing next-generation Ziegler-Natta catalysts for polypropylene or polyethylene can utilize 1,2-diethoxy-3-fluorobenzene as a specific electron donor to modulate catalyst activity and stereoselectivity. As claimed in patent JPH11263742A, the compound is a preferred embodiment within a class of alkoxy-substituted aromatics designed for this purpose [3]. Its procurement enables direct replication and optimization of these catalyst formulations.

Scalable Process Development for Fluorinated Building Blocks

Process chemists requiring a reliable, scalable supply of a fluorinated aromatic ether for pilot plant or production should consider 1,2-diethoxy-3-fluorobenzene. The demonstration of a high-yielding, kg-scale synthesis via a Fries rearrangement [4] provides a validated technical foundation for industrial-scale production, reducing the uncertainty associated with sourcing more exotic or less characterized building blocks.

Physical Organic Chemistry Studies on Fluorine Substitution Effects

Physical organic chemists investigating the impact of fluorine substitution on molecular properties can use 1,2-diethoxy-3-fluorobenzene as a model compound. The observed change in physical state from solid (non-fluorinated analog) to liquid (fluorinated target) at room temperature [5] provides a clear, experimental system for studying how a single atom substitution alters intermolecular forces and material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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